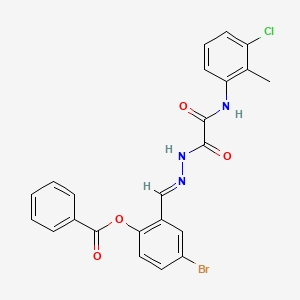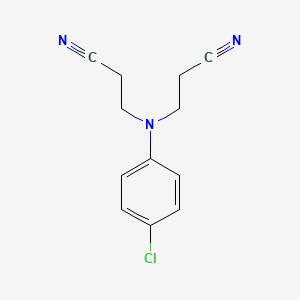
(3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide is a complex organic compound belonging to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by oxidation to introduce the dioxide functionality. Specific reagents and catalysts, such as sulfur-containing compounds and oxidizing agents, are often employed to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
(3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- (3AR,7AR)-3A,4-Dimethyl-1,3,3A,7A-tetrahydro-2-benzothiophene 2,2-dioxide
- (3AR,5S,6S,7AS)-5,6-Dibromooctahydro-2-benzothiophene 2,2-dioxide
Uniqueness
Compared to similar compounds, (3AR,7AR)-3A-Methyl-7A-phenyl-1,3,3A,4,7,7A-hexahydro-2-benzothiophene 2,2-dioxide stands out due to its specific substitution pattern and the presence of both methyl and phenyl groups
Properties
CAS No. |
1217461-01-2 |
|---|---|
Molecular Formula |
C15H18O2S |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(3aR,7aR)-3a-methyl-7a-phenyl-1,3,4,7-tetrahydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C15H18O2S/c1-14-9-5-6-10-15(14,12-18(16,17)11-14)13-7-3-2-4-8-13/h2-8H,9-12H2,1H3/t14-,15+/m0/s1 |
InChI Key |
KFJGNOHKCCNQNH-LSDHHAIUSA-N |
Isomeric SMILES |
C[C@@]12CC=CC[C@@]1(CS(=O)(=O)C2)C3=CC=CC=C3 |
Canonical SMILES |
CC12CC=CCC1(CS(=O)(=O)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


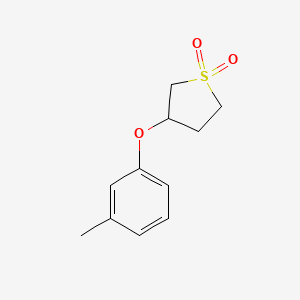

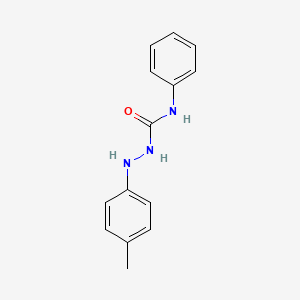

![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)
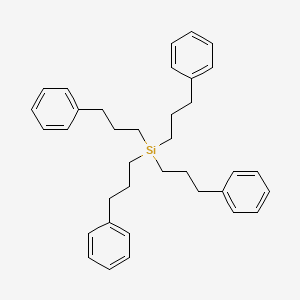
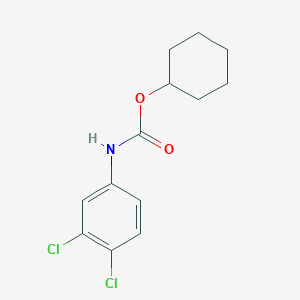
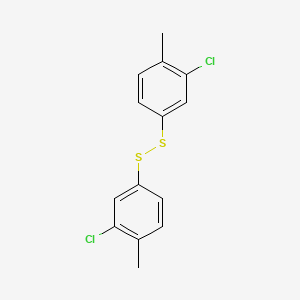


![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11948185.png)
